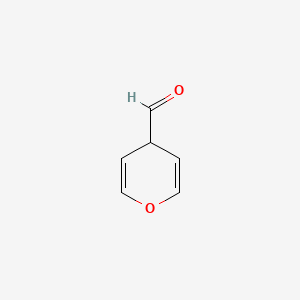
4H-Pyran-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-carboxaldehyde is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and a formyl group attached to the fourth carbon This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4H-Pyran-4-carboxaldehyde can be synthesized through various methods. One common approach involves the one-pot synthesis using selenium dioxide as a reusable oxidant. This method is efficient, reducing reaction time from 72 hours to just 1 minute, and significantly increasing yield . Another method involves the oxidation of hydroxymethyl derivatives of 4H-pyran-4-ones using reagents like osmium tetroxide and potassium periodate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as using water as a solvent, are gaining popularity due to their efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 4H-Pyran-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different functional groups at various positions on the pyran ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, osmium tetroxide, potassium periodate.
Reduction: Sodium borohydride, zinc powder, hydrochloric acid.
Substitution: Various alkylating or acylating agents under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, hydroxymethyl derivatives.
Substitution: Alkylated or acylated pyran derivatives
Aplicaciones Científicas De Investigación
4H-Pyran-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, flavoring agents, food preservatives, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-carboxaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to DNA, acting as a minor groove binder, which influences gene expression and cellular functions.
Pathways Involved: The compound’s biological activities are mediated through its interaction with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
4H-Pyran-4-carboxaldehyde can be compared with other pyran derivatives, such as:
4H-Pyran-2-carboxaldehyde: Similar structure but different position of the formyl group, leading to distinct chemical properties and reactivity.
4H-Pyran-4-one: Lacks the formyl group, resulting in different biological activities and applications.
2H-Pyran: Different hydrogen positioning, affecting its stability and reactivity.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activities compared to other pyran derivatives .
Propiedades
Número CAS |
52748-34-2 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
4H-pyran-4-carbaldehyde |
InChI |
InChI=1S/C6H6O2/c7-5-6-1-3-8-4-2-6/h1-6H |
Clave InChI |
CPSHQJNHQMQTRS-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=CC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


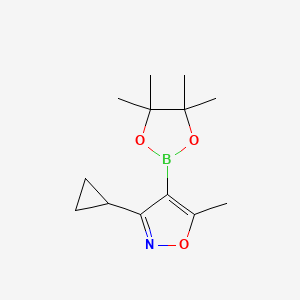
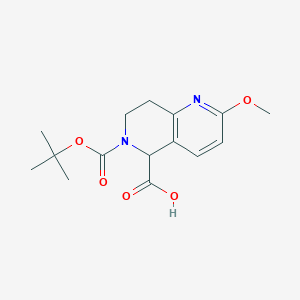
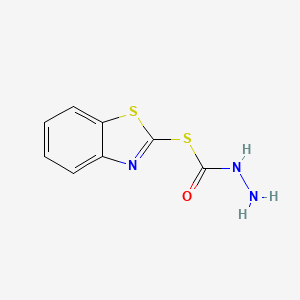
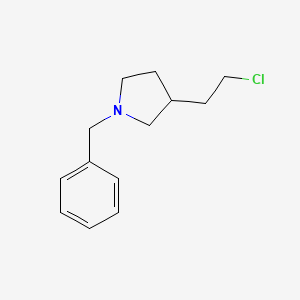
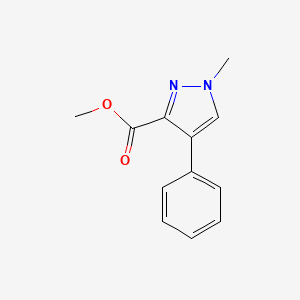



![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)

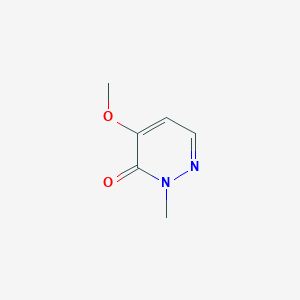
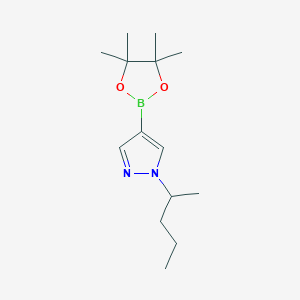

![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
